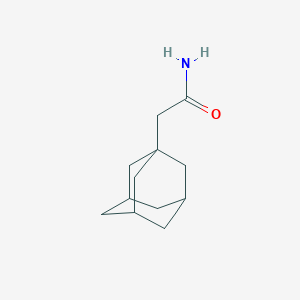
2-(1-adamantyl)acetamide
Cat. No. B181779
Key on ui cas rn:
19026-73-4
M. Wt: 193.28 g/mol
InChI Key: BWHDTKLVHSIHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06348625B1
Procedure details


1-Adamantaneacetic acid (11.7 g, 0.06 mole) was dissolved in N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (13.4 g, 0.06 mole) during which time a highly exothermic reaction occurred. The reaction mixture was allowed to cool to room temperature and cold aqueous ammonia (250 ml) was added slowly. The 1-adamantaneacetamide was isolated as described in example 1 to yield 10.5 g, 90.6 %; mp 173.6-174.0° C. The analytical sample was recrystallized from cyclohexane and sublimed. Anal. Calcd. for C12H19NO: C, 74.63; H, 9.89; N, 7.25. Found: C, 74.36; H, 9.84; N, 7.15.



Identifiers


|
REACTION_CXSMILES
|
[C:1]12([CH2:11][C:12]([OH:14])=O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C([N:17](C(F)(F)C(F)C(F)(F)F)CC)C>N>[C:1]12([CH2:11][C:12]([NH2:17])=[O:14])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
|
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)C(C(C(F)(F)F)F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a highly exothermic reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
